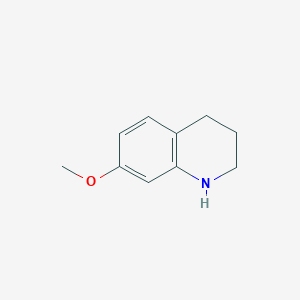

7-Methoxy-1,2,3,4-tetrahydroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKNRIQDGSVRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585674 | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19500-61-9 | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methoxy-1,2,3,4-tetrahydroquinoline chemical properties

An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-1,2,3,4-tetrahydroquinoline

Introduction

This compound is a heterocyclic organic compound that belongs to the tetrahydroquinoline class. The tetrahydroquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic molecules with a wide array of pharmacological activities, making it a "privileged scaffold" in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of this compound, tailored for researchers and professionals in drug development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These computed properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [3] |

| Molecular Weight | 163.22 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 19500-61-9 | [3] |

| Canonical SMILES | COC1=CC2=C(CCCN2)C=C1 | [3] |

| InChI Key | WDKNRIQDGSVRBO-UHFFFAOYSA-N | [3] |

| XLogP3 | 2.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis and Reactivity

The synthesis of the tetrahydroquinoline core can be achieved through various methods, most commonly via the hydrogenation of the corresponding quinoline.[4] Domino reactions, which involve multiple transformations in a single operation, have also emerged as a highly effective and green strategy for preparing these scaffolds.[2]

General Synthesis Approach

A common strategy for synthesizing tetrahydroquinolines involves the reduction of a substituted quinoline. This can be achieved using various reducing agents, including catalytic hydrogenation.

References

- 1. 7-Methoxy-1,2,3,4-tetrahydroisoquinoline | 43207-78-9 | Benchchem [benchchem.com]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H13NO | CID 16244388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 7-Methoxy-1,2,3,4-tetrahydroquinoline

Disclaimer: Direct experimental data on the biological activity, detailed experimental protocols, and specific signaling pathways for 7-Methoxy-1,2,3,4-tetrahydroquinoline are limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview based on the established chemical properties of the compound and draws parallels from research on structurally related tetrahydroquinoline and 7-methoxy-tetrahydroisoquinoline derivatives. The experimental protocols and biological data presented herein are representative of this broader class of compounds and should be adapted and validated for this compound.

Introduction

This compound is a heterocyclic organic compound belonging to the tetrahydroquinoline class. The tetrahydroquinoline scaffold is a common motif in medicinal chemistry and is found in a variety of biologically active compounds.[1] The presence of a methoxy group at the 7th position can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical characteristics, potential synthetic routes, and plausible biological activities based on related structures.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This information is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C10H13NO | PubChem |

| Molecular Weight | 163.22 g/mol | PubChem |

| CAS Number | 19500-61-9 | PubChem |

| Appearance | Not specified (likely an oil or solid) | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Not specified | - |

| logP | 2.3 | PubChem |

Synthesis of Tetrahydroquinoline Derivatives

General Experimental Protocol: Reductive Cyclization of a Nitro-precursor

This protocol describes a generalized method for the synthesis of a 7-methoxy-substituted tetrahydroquinoline, which would require adaptation and optimization for the specific target compound.

Reaction Scheme:

A generalized synthetic pathway.

Materials:

-

3-Methoxyaniline

-

Acylating agent (e.g., acetic anhydride)

-

Nitrating agent (e.g., nitric acid, sulfuric acid)

-

Reducing agent (e.g., Palladium on carbon, hydrogen gas)

-

Appropriate solvents (e.g., ethanol, ethyl acetate)

-

Acid or base for pH adjustment

Procedure:

-

Acylation: Protect the amino group of 3-methoxyaniline by reacting it with an acylating agent.

-

Nitration: Introduce a nitro group onto the aromatic ring. The position of nitration will be directed by the existing substituents.

-

Reduction: Simultaneously reduce the nitro group to an amine and the carbonyl of the protecting group to a methylene group using a suitable reducing agent like catalytic hydrogenation.

-

Cyclization: The newly formed amino group will undergo intramolecular cyclization to form the tetrahydroquinoline ring.

-

Purification: The final product is purified using techniques such as column chromatography or distillation.

Note: The specific reagents, reaction conditions (temperature, pressure, reaction time), and purification methods need to be determined empirically for the synthesis of this compound.

Biological Activities of Tetrahydroquinoline Derivatives

Derivatives of tetrahydroquinoline have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following table summarizes some of the reported activities for various tetrahydroquinoline derivatives, which may provide insights into the potential therapeutic applications of this compound.

| Compound/Derivative Class | Biological Activity | Quantitative Data (IC50/EC50) | Reference |

| Tetrahydroquinoline derivatives with pyrazole and hydrazide moieties | Anticancer (human lung cancer cell line A549) | IC50 = 0.69 µM (for the most active compound) | [2] |

| Morpholine-substituted tetrahydroquinoline derivatives | Anticancer (A549, MCF-7, MDA-MB-231 cell lines) | IC50 = 0.033 µM (for compound 10e against A549) | [3] |

| Tetrahydroquinoline derivatives targeting GPER | Antiproliferative (breast cancer cell lines MCF-7 and MDA-MB-231) | IC50 = 50 µM and 25 µM respectively (for compound 2) | [1][4] |

| Tetrahydroquinolinone derivatives | Anticancer (colon and lung cancer cell lines) | Not specified | [5] |

Potential Signaling Pathway Involvement

Given the reported anticancer activities of many tetrahydroquinoline derivatives, a plausible mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[5]

A potential signaling pathway modulated by tetrahydroquinoline derivatives.

This diagram illustrates a hypothetical mechanism where a tetrahydroquinoline derivative could inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

Conclusion

This compound represents a molecule of interest within the broader class of biologically active tetrahydroquinolines. While specific experimental data for this compound is scarce, the available information on related structures suggests potential for further investigation, particularly in the context of anticancer drug discovery. Future research should focus on developing efficient and specific synthetic routes for this compound and conducting comprehensive biological evaluations to elucidate its specific activities and mechanisms of action. The methodologies and insights provided in this guide, drawn from studies on analogous compounds, offer a foundational framework for such endeavors.

References

- 1. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revista.iq.unesp.br [revista.iq.unesp.br]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER | Bentham Science [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

7-Methoxy-1,2,3,4-tetrahydroquinoline molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical and biological data for 7-Methoxy-1,2,3,4-tetrahydroquinoline. The information is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound is a heterocyclic organic compound. Its structure consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring, that has been hydrogenated at positions 1, 2, 3, and 4. A methoxy group (-OCH₃) is substituted at the 7th position of the quinoline ring.

Molecular Formula: C₁₀H₁₃NO[1]

IUPAC Name: this compound[1]

CAS Number: 19500-61-9[1]

Canonical SMILES: COC1=CC2=C(CCCN2)C=C1[1]

InChI: InChI=1S/C10H13NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3[1]

InChIKey: WDKNRIQDGSVRBO-UHFFFAOYSA-N[1]

Physicochemical Properties

Detailed experimental data for the free base of this compound is limited in publicly available literature. The following tables summarize computed physicochemical properties and any available experimental data.

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 163.22 g/mol | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 163.099714 g/mol | PubChem[1] |

| Monoisotopic Mass | 163.099714 g/mol | PubChem[1] |

| Topological Polar Surface Area | 21.3 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Table 2: Experimental Physical Properties

| Property | Value | Notes | Source |

| Melting Point | Not available | Data for the free base is not readily available. The hydrochloride salt has a listed melting point. | |

| Boiling Point | Not available | Experimental data is not readily available. | |

| Water Solubility | Not available | Experimental data is not readily available. |

Synthesis

General Experimental Workflow for Tetrahydroquinoline Synthesis

A detailed protocol would require optimization of the catalyst, solvent, temperature, and pressure for this specific substrate.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the aliphatic protons of the tetrahydroquinoline ring. The chemical shifts would be influenced by the electron-donating methoxy group and the nitrogen atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be affected by the methoxy substituent, and the aliphatic carbons would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (ether): A strong peak in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (163.22). Fragmentation patterns would likely involve the loss of a methyl group from the methoxy moiety and cleavage of the tetrahydroquinoline ring.

Biological Activity and Signaling Pathways

There is currently a lack of specific information in the scientific literature detailing the biological activity, mechanism of action, or involvement in signaling pathways of this compound. While the broader class of tetrahydroisoquinolines has been studied for various pharmacological activities, this data cannot be directly extrapolated to this specific isomer.

Logical Workflow for Investigating Biological Activity

In the absence of established pathways, a logical experimental workflow to investigate the biological activity of this compound is proposed below.

Conclusion

This compound is a well-defined chemical entity with a known molecular structure and formula. However, there is a notable scarcity of publicly available experimental data regarding its physicochemical properties, detailed synthetic protocols, and comprehensive spectroscopic analyses. Furthermore, its biological activities and potential roles in cellular signaling pathways remain largely unexplored. This guide summarizes the currently available information and highlights the areas where further research is needed to fully characterize this compound for potential applications in drug discovery and development.

References

Synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline from Quinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 7-Methoxy-1,2,3,4-tetrahydroquinoline, a valuable scaffold in medicinal chemistry, starting from quinoline. The synthesis is presented as a multi-step process, acknowledging that a direct one-pot conversion is not readily achievable. The described route involves the initial synthesis of a key intermediate, 7-hydroxyquinoline, followed by methylation and subsequent reduction of the heterocyclic ring.

This document details the experimental protocols for each critical step, presents quantitative data in a structured format for clarity, and includes visualizations of the synthetic workflow to aid in comprehension and laboratory implementation.

Overall Synthetic Strategy

The synthesis of this compound from quinoline is most effectively approached through a three-step sequence. Given the challenge of direct and selective C-H functionalization of the quinoline ring at the 7-position, this guide outlines a robust pathway commencing with the construction of the substituted quinoline core, followed by modification and final reduction.

The proposed synthetic route is as follows:

-

Step 1: Synthesis of 7-Hydroxyquinoline via Skraup Reaction. Starting from the readily available m-aminophenol, the quinoline scaffold is constructed using the Skraup reaction. This classic method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.

-

Step 2: Methylation of 7-Hydroxyquinoline to 7-Methoxyquinoline. The hydroxyl group of 7-hydroxyquinoline is converted to a methoxy group through a Williamson ether synthesis, a reliable and high-yielding method for ether formation.

-

Step 3: Catalytic Hydrogenation of 7-Methoxyquinoline. The final step involves the selective reduction of the pyridine ring of 7-methoxyquinoline to yield the target molecule, this compound, via catalytic hydrogenation.

Experimental Protocols and Data

Step 1: Synthesis of 7-Hydroxyquinoline

The Skraup reaction provides a direct route to the quinoline core. In this procedure, m-aminophenol is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene.

Experimental Protocol: Skraup Reaction

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

-

Addition of Reactants: To this cooled mixture, add m-aminophenol and ferrous sulfate heptahydrate. Slowly add nitrobenzene dropwise through the dropping funnel with vigorous stirring.

-

Reaction Execution: Heat the reaction mixture cautiously in an oil bath. The reaction is exothermic and may require intermittent cooling to control the rate. Once the initial vigorous reaction subsides, maintain the temperature at 130-140°C for 3-4 hours.

-

Work-up: Cool the mixture and carefully pour it into a large volume of water. Remove any unreacted nitrobenzene by steam distillation.

-

Isolation and Purification: Make the remaining solution alkaline with concentrated sodium hydroxide solution. The crude 7-hydroxyquinoline will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to afford the purified product.

Table 1: Quantitative Data for the Synthesis of 7-Hydroxyquinoline

| Parameter | Value/Condition |

| Starting Material | m-Aminophenol |

| Reagents | Glycerol, Concentrated H₂SO₄, Nitrobenzene, FeSO₄·7H₂O |

| Reaction Temperature | 130-140°C |

| Reaction Time | 3-4 hours |

| Typical Yield | 40-50% |

Step 2: Synthesis of 7-Methoxyquinoline

The Williamson ether synthesis is employed for the methylation of 7-hydroxyquinoline. This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack methyl iodide.

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: To a solution of 7-hydroxyquinoline in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetone in a round-bottom flask, add a base such as anhydrous potassium carbonate or sodium hydride.

-

Addition of Methylating Agent: Stir the suspension at room temperature for 30 minutes. Add methyl iodide dropwise to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Isolation and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 7-methoxyquinoline.

Table 2: Quantitative Data for the Synthesis of 7-Methoxyquinoline

| Parameter | Value/Condition |

| Starting Material | 7-Hydroxyquinoline |

| Reagents | Methyl iodide, K₂CO₃ or NaH |

| Solvent | DMF or Acetone |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

Step 3: Synthesis of this compound

The final step is the selective catalytic hydrogenation of the pyridine ring of 7-methoxyquinoline. Various catalysts can be employed for this transformation. A ruthenium-based catalyst is presented here as an effective option.

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst Preparation (if necessary) and Reaction Setup: In a high-pressure autoclave, place 7-methoxyquinoline and a suitable solvent such as methanol or ethanol. Add the hydrogenation catalyst (e.g., 5% Ru/C or a homogeneous ruthenium catalyst).

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure.

-

Reaction Execution: Heat the mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify the product by column chromatography or distillation under reduced pressure.

Table 3: Quantitative Data for the Synthesis of this compound

| Parameter | Value/Condition |

| Starting Material | 7-Methoxyquinoline |

| Catalyst | 5% Ru/C (or other suitable catalyst) |

| Solvent | Methanol or Ethanol |

| Hydrogen Pressure | 50-80 bar |

| Reaction Temperature | 80-100°C |

| Reaction Time | 6-12 hours |

| Typical Yield | >95% |

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental stages.

Conclusion

The synthesis of this compound from fundamental starting materials is a multi-step process that can be achieved with good overall yields by employing classic and reliable organic transformations. The Skraup reaction provides access to the core quinoline structure, which can then be efficiently functionalized and subsequently reduced. The protocols and data presented in this guide are intended to provide a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize this and related compounds for further investigation. Careful optimization of each step may be required to achieve the desired scale and purity for specific applications.

The Multifaceted Biological Activities of 7-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-Methoxy-1,2,3,4-tetrahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, and neuroprotective properties of these compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

A notable mechanism of action for several N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives is the inhibition of tubulin polymerization by binding to the colchicine site. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Modulation of Signaling Pathways

These compounds have also been shown to interfere with critical cancer-related signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, which are often dysregulated in various cancers.

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines.

Table 1: Cytotoxicity of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives

| Compound | Cell Line | GI50 (μM) | Reference |

| 6d | A549 (Lung) | 0.0015 | [1] |

| KB (Cervical) | 0.0017 | [1] | |

| KBvin (Cervical, Drug-Resistant) | 0.0016 | [1] | |

| DU145 (Prostate) | 0.0015 | [1] | |

| 5f | A549, KB, KBvin, DU145 | 0.011-0.19 | [1] |

| 6b | A549, KB, KBvin, DU145 | 0.011-0.19 | [1] |

| 6c | A549, KB, KBvin, DU145 | 0.011-0.19 | [1] |

| 6e | A549, KB, KBvin, DU145 | 0.011-0.19 | [1] |

Table 2: Tubulin Polymerization Inhibition by N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives

| Compound | IC50 (μM) | Reference |

| 6d | 0.93 | [1] |

| 5f | 1.0 | [1] |

| 6b | 0.92 | [1] |

| 6c | 1.0 | [1] |

| 6e | 0.98 | [1] |

Anti-inflammatory Activity

Neuroprotective Effects

The neuroprotective potential of this class of compounds is highlighted by the activity of AMTIQ, which has been shown to protect nigral dopaminergic neurons, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Parkinson's disease.[2] The mechanism involves the suppression of neuroinflammation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research in this field.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

-

Reaction Setup: In a 96-well plate, add purified tubulin, a GTP-containing buffer, and the test compound at various concentrations.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm or the increase in fluorescence using a fluorescent reporter over time.

-

Data Analysis: Plot the absorbance or fluorescence against time to generate polymerization curves. The IC50 value is determined by measuring the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for understanding the complex biological processes involved.

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Caption: NF-κB Signaling Pathway Inhibition.

Caption: MTT Assay Experimental Workflow.

Caption: Tubulin Polymerization Assay Workflow.

References

The Strategic Role of 7-Methoxy-1,2,3,4-tetrahydroquinoline in Alkaloid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1,2,3,4-tetrahydroquinoline is a pivotal precursor in the synthesis of a diverse array of alkaloids, particularly those featuring the tetrahydroquinoline core. This heterocyclic scaffold is a common motif in numerous biologically active natural products and synthetic compounds. The presence of the methoxy group at the 7-position activates the aromatic ring, facilitating key cyclization reactions, and serves as a handle for further functionalization, making it an invaluable building block in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the application of this compound in alkaloid synthesis, focusing on key transformations, experimental protocols, and quantitative data.

Core Synthetic Strategies

The synthetic utility of this compound primarily revolves around two key reaction types that enable the construction of complex polycyclic alkaloid frameworks: N-Alkylation and subsequent Intramolecular Cyclization .

1. N-Alkylation: Introducing the Side Chain

The initial step in many syntheses involves the N-alkylation of the tetrahydroquinoline nitrogen. This reaction attaches a side chain that will ultimately form part of the final alkaloid structure. A common strategy is to introduce a phenethyl group or a related functionalized alkyl chain.

2. Intramolecular Cyclization: Building the Polycyclic Core

Following N-alkylation, the newly introduced side chain is utilized to construct additional rings onto the tetrahydroquinoline scaffold. Two powerful and widely employed methods for this transformation are the Bischler-Napieralski and Pictet-Spengler reactions.

-

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form a dihydroisoquinoline intermediate, which can then be reduced to the final polycyclic amine. The electron-donating nature of the 7-methoxy group facilitates this intramolecular electrophilic aromatic substitution.

-

Pictet-Spengler Reaction: In this reaction, a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline derivative. This method is particularly useful for the synthesis of β-carboline and isoquinoline alkaloids.

Experimental Protocols

Disclaimer: The following protocols are representative examples of synthetic transformations involving this compound and its derivatives. They are based on established chemical principles and literature precedents for similar compounds. Researchers should adapt these procedures as needed and adhere to all laboratory safety guidelines.

Protocol 1: N-Alkylation of this compound

This protocol describes the synthesis of N-(3,4-dimethoxyphenethyl)-7-methoxy-1,2,3,4-tetrahydroquinoline, a key intermediate for the synthesis of benzo[g]quinolizidine alkaloids.

Reaction:

Materials:

-

This compound

-

1-(2-Bromoethyl)-3,4-dimethoxybenzene

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 1-(2-bromoethyl)-3,4-dimethoxybenzene (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Bischler-Napieralski Cyclization

This protocol outlines the cyclization of the N-acylated derivative of the product from Protocol 1 to form a tetracyclic alkaloid core.

Reaction:

Conclusion

This compound stands out as a versatile and strategic precursor in the field of alkaloid synthesis. Its inherent reactivity, coupled with the ability to undergo facile N-alkylation and subsequent intramolecular cyclizations, provides a robust platform for the construction of complex, polycyclic molecules of significant biological interest. The methodologies outlined in this guide, particularly the Bischler-Napieralski and Pictet-Spengler reactions, represent cornerstone transformations in the synthetic chemist's toolkit for accessing novel alkaloid scaffolds. Further exploration of the derivatization of this precursor will undoubtedly continue to fuel innovation in drug discovery and development.

Spectroscopic Profile of 7-Methoxy-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 7-Methoxy-1,2,3,4-tetrahydroquinoline, a molecule of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification and characterization.

Spectroscopic Data Summary

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. Below is a summary of the expected and reported spectral data, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 - 6.4 | m | 3H | Ar-H |

| ~3.7 | s | 3H | OCH₃ |

| ~3.3 | t | 2H | C2-H₂ |

| ~2.7 | t | 2H | C4-H₂ |

| ~1.9 | m | 2H | C3-H₂ |

| ~3.6 | br s | 1H | N-H |

Note: Predicted values based on analogous structures. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~156 | C7 |

| ~145 | C8a |

| ~122 | C5 |

| ~115 | C4a |

| ~114 | C6 |

| ~112 | C8 |

| ~55 | OCH₃ |

| ~42 | C2 |

| ~27 | C4 |

| ~22 | C3 |

Note: Predicted values based on analogous structures.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~1610, 1500 | Strong | C=C Aromatic Ring Stretch |

| ~1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |

| ~1040 | Medium | Aryl-O-CH₃ Symmetric Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 163 | High | [M]⁺ (Molecular Ion) |

| 162 | High | [M-H]⁺ |

| 148 | Medium | [M-CH₃]⁺ |

| 134 | Medium | [M-C₂H₅]⁺ or [M-NHCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives involves the following steps:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) may be added as an internal standard.

-

Data Acquisition: Spectra are typically recorded on a 300 or 400 MHz spectrometer. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

FT-IR Spectroscopy

For FT-IR analysis, the following sample preparation methods are common:

-

Neat (for liquids): A drop of the liquid sample is placed between two KBr or NaCl plates.

-

KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI).

-

Sample Introduction: The sample is introduced into the ion source, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: In EI, the sample is bombarded with a high-energy electron beam. In ESI, a high voltage is applied to a liquid to create an aerosol.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow of Spectroscopic Analysis

The process of identifying an organic compound like this compound using spectroscopy follows a logical progression.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. Researchers are encouraged to consult primary literature and spectral databases for experimentally obtained data to ensure accurate identification.

The Elusive Natural Presence of 7-Methoxy-1,2,3,4-tetrahydroquinoline: A Technical Examination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural occurrence of 7-Methoxy-1,2,3,4-tetrahydroquinoline. A comprehensive review of scientific literature and chemical databases reveals a critical finding: there is currently no documented evidence of this compound as a naturally occurring compound in any plant, animal, or microorganism. The compound is, however, available as a synthetic reagent.

While the target molecule itself appears to be absent from nature's pharmacopeia, the broader class of tetrahydroquinoline and tetrahydroisoquinoline alkaloids is well-represented and exhibits significant biological activity. This guide, therefore, provides a detailed overview of structurally similar, naturally occurring alkaloids, their sources, and general methodologies for their isolation and characterization. Furthermore, it explores hypothetical biosynthetic routes and known signaling pathways of related compounds to serve as a valuable resource for researchers in the field.

Natural Occurrence of Structurally Related Tetrahydroquinoline and Tetrahydroisoquinoline Alkaloids

Although this compound has not been isolated from a natural source, numerous other substituted tetrahydroquinolines and tetrahydroisoquinolines have been identified. These compounds share the same core structure and often possess interesting pharmacological properties. A summary of selected, naturally occurring, and structurally related alkaloids is presented in Table 1.

| Compound Name | Natural Source(s) | Organism Type | Reference(s) |

| Helquinoline | Janibacter limosus | Bacterium | |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Cacti of the genus Carnegiea, Pachycereus, and Lophophora | Plant | |

| Salsolinol | Produced endogenously in mammals from dopamine and acetaldehyde | Animal | |

| Crispine A | Cananga brandisiana | Plant | |

| Dynemicin A | Micromonospora chersina | Bacterium | [1] |

| Virantmycin | Streptomyces sp. | Bacterium | [1][2] |

Table 1: Natural Sources of Selected Tetrahydroquinoline and Tetrahydroisoquinoline Alkaloids

General Experimental Protocol for the Extraction and Isolation of Tetrahydroquinoline Alkaloids

The following is a generalized protocol for the extraction and isolation of tetrahydroquinoline and related alkaloids from plant material. This methodology would be a logical starting point for any future attempts to isolate this compound should a natural source be discovered.

Extraction

-

Sample Preparation: Air-dry the plant material (e.g., roots, leaves, or bark) at room temperature and grind it into a fine powder.

-

Maceration: Soak the powdered material in methanol or a mixture of dichloromethane and methanol (1:1) at room temperature for 72 hours.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Partitioning

-

Acidification: Dissolve the crude extract in 1 M hydrochloric acid.

-

Extraction of Neutral and Acidic Components: Partition the acidic solution against a nonpolar solvent such as diethyl ether or dichloromethane to remove neutral and acidic compounds.

-

Basification: Adjust the pH of the aqueous layer to approximately 10-11 with a base (e.g., ammonium hydroxide or sodium hydroxide).

-

Extraction of Alkaloids: Extract the basic aqueous solution with dichloromethane or chloroform. The alkaloids will partition into the organic layer.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude alkaloid fraction.

Chromatographic Purification

-

Column Chromatography: Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elution: Elute the column with a gradient of increasing polarity, typically starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate and then methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent or UV light).

-

Further Purification: Combine fractions containing the compound of interest and subject them to further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure alkaloid.

Hypothetical Biosynthesis of this compound

While a specific biosynthetic pathway for this compound has not been elucidated due to its apparent absence in nature, a plausible pathway can be hypothesized based on the known biosynthesis of related alkaloids. The biosynthesis of tetrahydroisoquinoline alkaloids, for instance, typically involves the condensation of a biogenic amine with an aldehyde or a-keto acid, followed by cyclization (the Pictet-Spengler reaction) and subsequent enzymatic modifications.

A hypothetical pathway for this compound could originate from an amino acid precursor, such as tyrosine, which undergoes a series of enzymatic transformations including hydroxylation, methylation, decarboxylation, and cyclization.

Biological Activity and Signaling Pathways of Related Compounds

Although no biological activity has been reported for this compound, synthetic derivatives of the closely related tetrahydroisoquinolines have been shown to modulate specific signaling pathways. For example, certain synthetic tetrahydroisoquinoline aldoximes have been found to induce apoptosis in human cell lines through the MAPK/ERK pathway.

This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The activation of ERK1/2 and p38-MAPK can lead to the downstream activation of caspases, which are proteases that execute programmed cell death.

Conclusion

References

Pharmacological profile of 7-Methoxy-1,2,3,4-tetrahydroquinoline

An In-depth Technical Guide on the Pharmacological Profile of 7-Methoxy-1,2,3,4-tetrahydroquinoline and its Derivatives

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The addition of a methoxy group at the 7-position significantly influences the molecule's physicochemical properties and can play a crucial role in its interaction with biological targets. While direct and extensive pharmacological data on this compound is limited in publicly available literature, a comprehensive analysis of its derivatives provides significant insight into the therapeutic potential of this core structure. This technical guide aims to consolidate the existing pharmacological data on derivatives of this compound and related methoxy-substituted tetrahydroisoquinolines, offering a valuable resource for researchers, scientists, and drug development professionals. The information is presented to highlight the potential of the 7-methoxy-THQ scaffold in various therapeutic areas, supported by experimental data and methodologies.

Chemical and Physical Properties

The fundamental properties of the parent compound, this compound, are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₀H₁₃NO | [2] |

| Molecular Weight | 163.22 g/mol | [2] |

| CAS Number | 19500-61-9 | [2] |

| SMILES | COC1=CC2=C(CCCN2)C=C1 | [2] |

Pharmacological Profile of Derivatives

The therapeutic potential of the 7-methoxy-tetrahydroquinoline scaffold is primarily understood through the pharmacological activities of its derivatives. These compounds have been investigated for a range of activities, with the most prominent being in oncology and neuroscience.

Oncology

Derivatives of the closely related 7-methoxy-tetrahydroisoquinoline scaffold have demonstrated significant potential as anticancer agents.

One area of investigation is the development of tubulin-binding tumor-vascular disrupting agents (VDAs).[3] A derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , has shown potent antiproliferative activity.[3] In mouse models, this compound inhibited tumor growth by 62% at a dose of 1.0 mg/kg without obvious signs of toxicity.[3] It also exhibited high antiproliferative activity against the NIH-NCI 60 human tumor cell line panel, with GI₅₀ values in the low to subnanomolar range.[3] Mechanistic studies indicated that this compound inhibits tumor cell proliferation, induces apoptosis, and disrupts tumor vasculature.[3]

Another derivative, 2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate , has been shown to have in vitro antiproliferative activity at micromolar concentrations.[4] It was found to suppress colony formation and migration of HCT-116 cells and induce oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[4]

Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have also been synthesized and evaluated as sigma-2 receptor ligands, which are overexpressed in many cancer cells.[5] Several of these analogs showed excellent binding affinities for the sigma-2 receptor with Kᵢ values in the low nanomolar range (5-6 nM) and demonstrated moderate anticancer activities against human liver (Huh-7) and esophagus (KYSE-140) cancer cells.[5]

| Compound | Assay | Cell Line | Activity |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Antiproliferative | NIH-NCI 60 Panel | GI₅₀: 10⁻¹⁰ M level |

| 4-(2-chloroquinazo-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one | Antiproliferative | Not specified | GI₅₀: 0.53−2.01 nM |

| Compound 20d | Antiproliferative | HCT-116, MCF-7, A-549 | Micromolar concentrations |

| Compounds 3b, 3e, 4b, 4e (6,7-dimethoxy-THIQ derivatives) | Sigma-2 Receptor Binding | Not applicable | Kᵢ: 5-6 nM |

Neuroscience

Derivatives of 7-methoxy-tetrahydroisoquinoline have shown promise in the area of neuroscience, particularly as potential antidepressants and dopamine receptor ligands.

A notable derivative, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol , has demonstrated antidepressant-like activity in animal models.[6] In the mouse forced swim test, it dose-dependently inhibited the immobility period with an ED₅₀ of 5.27 mg/kg (i.p.), comparable to the standard drug venlafaxine.[6] Neurochemical analysis revealed that this compound increases the levels of norepinephrine, serotonin, and dopamine in the mouse brain, suggesting a modulatory effect on these neurotransmitter systems.[6]

Furthermore, derivatives of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold have been investigated as high-affinity ligands for the dopamine D₃ receptor.[7] Two such compounds, the 3-cyano and 4-cyano benzamide derivatives 5s and 5t , displayed very high affinity for the D₃ receptor with Kᵢ values of 1.2 nM and 3.4 nM, respectively.[7]

| Compound | Target/Assay | Model | Activity |

| 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol | Forced Swim Test | Mouse | ED₅₀: 5.27 mg/kg, i.p. |

| Compound 5s | D₃ Receptor Binding | In vitro | Kᵢ: 1.2 nM |

| Compound 5t | D₃ Receptor Binding | In vitro | Kᵢ: 3.4 nM |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes related to the pharmacological evaluation of this compound derivatives.

Caption: A generalized workflow for the discovery and development of anticancer agents based on the 7-Methoxy-THQ scaffold.

Caption: The PI3K/AKT/mTOR signaling pathway, a target for some anticancer tetrahydroquinoline derivatives.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature for the evaluation of tetrahydroquinoline and tetrahydroisoquinoline derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7, A-549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., tetrahydroquinoline derivatives) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) is calculated from the dose-response curve.

Receptor Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D₃ receptors) are prepared from cultured cells or animal tissues.

-

Incubation: The membranes are incubated with a radiolabeled ligand (a compound known to bind to the receptor) and varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Radioactivity Measurement: The radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

In Vivo Tumor Growth Inhibition Studies (Xenograft Models)

These studies assess the anticancer efficacy of a compound in a living organism.

-

Cell Implantation: Human tumor cells are injected subcutaneously into immunocompromised mice.

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Compound Administration: The mice are treated with the test compound (e.g., by intraperitoneal injection or oral gavage) or a vehicle control according to a specific dosing schedule.

-

Tumor Measurement: Tumor size is measured regularly (e.g., with calipers), and tumor volume is calculated.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised and weighed.

-

Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes or weights in the treated groups to the control group.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct pharmacological data on the parent compound is scarce, the diverse and potent activities of its derivatives in the fields of oncology and neuroscience underscore the significant potential of this chemical motif. The antiproliferative, neuro-modulatory, and receptor-specific activities exhibited by these derivatives provide a strong rationale for the further design, synthesis, and evaluation of novel compounds based on the 7-methoxy-THQ core. This guide serves as a foundational resource to stimulate and inform future research in this promising area of medicinal chemistry.

References

- 1. 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | C11H15NO | CID 276571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 5. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of antidepressant activity of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a β-substituted phenylethylamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

The Pivotal Role of the 7-Methoxy Group in the Bioactivity of Tetrahydroquinolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides an excellent framework for the development of therapeutic agents across various disease areas. Among the many possible substitutions on the THQ ring system, the presence of a methoxy group at the 7-position has been identified as a key determinant of bioactivity, particularly in the realms of anticancer and antimicrobial research. This technical guide provides a comprehensive analysis of the role of the 7-methoxy group in modulating the biological effects of tetrahydroquinoline derivatives, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.

Anticancer Activity of 7-Methoxy-Tetrahydroquinoline Derivatives

A significant body of research has focused on the development of 7-methoxy-tetrahydroquinoline derivatives as potential anticancer agents. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, often through the modulation of critical cellular signaling pathways.

Quantitative Bioactivity Data

The anticancer efficacy of various 7-methoxy-tetrahydroquinoline and related quinoline derivatives is summarized below. The data, presented as IC50 values, highlight the potency of these compounds against different cancer cell lines.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Notes |

| Morpholine-Substituted THQ Derivatives | |||

| Compound 10d[1] | A549 (Lung) | 0.062 ± 0.01 | Broad-spectrum activity.[1] |

| MCF-7 (Breast) | 0.58 ± 0.11 | ||

| MDA-MB-231 (Breast) | 1.003 ± 0.008 | ||

| Compound 10e[1] | A549 (Lung) | 0.033 ± 0.003 | Most promising candidate against A549 cells.[1] |

| MDA-MB-231 (Breast) | 0.63 ± 0.02 | ||

| Compound 10h[1] | MCF-7 (Breast) | 0.087 ± 0.007 | Most effective against MCF-7 cells.[1] |

| Tetrahydroquinolinone Derivatives | |||

| Compound 6 (methoxy derivative)[2] | HCT-116 (Colon) | ~13 | Modification from the parent compound.[2] |

| A549 (Lung) | 40.18 ± 0.94 | ||

| Quinolone-based mTOR/PI3K/Akt Inhibitors | |||

| HA-2g[3] | MDA-MB-231 (Breast) | 0.610 | Sub-micromolar inhibition.[3] |

| HCT-116 (Colon) | |||

| HA-2l[3] | MDA-MB-231 (Breast) | 0.780 | Sub-micromolar inhibition.[3] |

| HCT-116 (Colon) | |||

| HA-3d[3] | MDA-MB-231 (Breast) | 0.780 | Sub-micromolar inhibition.[3] |

| HCT-116 (Colon) |

Structure-Activity Relationship (SAR) Insights

While direct comparative studies isolating the effect of the 7-methoxy group are limited, analysis of broader SAR studies provides valuable insights:

-

Electron-donating Nature: The methoxy group is an electron-donating group, which can influence the electron density of the aromatic ring and thereby affect interactions with biological targets. In some series of compounds, the presence of electron-donating groups at the 7-position has been correlated with enhanced bioactivity.[4]

-

Positional Importance: The position of the methoxy group on the quinoline ring is crucial. For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, the presence and position of methoxy substituents significantly influenced the antimigratory and cytotoxic activities.

-

Comparison with other Substituents: In a study on tetrahydroquinolinone derivatives, modification of the parent compound to a methoxy derivative (compound 6) resulted in an increased IC50 value against A549 lung cancer cells compared to the chloro-derivative, suggesting that in this particular scaffold, the methoxy group may not be optimal for potency.[2] Conversely, in other scaffolds, the methoxy group has been shown to be favorable for activity.[4] This highlights the context-dependent role of the 7-methoxy group.

-

Lipophilicity and Membrane Permeability: The methoxy group increases the lipophilicity of the molecule compared to a hydroxyl group, which can enhance membrane permeability and cellular uptake, potentially leading to increased intracellular concentrations and greater efficacy.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

A key mechanism through which 7-methoxy-tetrahydroquinoline derivatives exert their anticancer effects is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6][7]

Antimicrobial Activity of 7-Methoxy-Quinoline Derivatives

Derivatives of 7-methoxyquinoline have also been investigated for their potential as antimicrobial agents, demonstrating activity against both bacteria and fungi.

Quantitative Bioactivity Data

The antimicrobial efficacy of a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides is presented below, with data showing inhibition zones and Minimum Inhibitory Concentrations (MICs).

| Compound ID[8] | Organism | Inhibition Zone (mm) | MIC (µg/mL) |

| 3l | E. coli | 21.0 | 7.812 |

| P. aeruginosa | 16.2 | - | |

| S. aureus | 18.0 | - | |

| B. subtilis | 16.0 | - | |

| C. albicans | 18.0 | 31.125 | |

| C. neoformans | 10.0 | - | |

| 3c | E. coli | 12.0 | - |

| C. albicans | 11.2 | - | |

| 3d | E. coli | 18.8 | - |

| C. albicans | 15.0 | - |

Experimental Protocols

Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline (A Precursor for 7-Methoxy Derivatives)

This protocol describes the synthesis of a key intermediate used in the preparation of 7-substituted tetrahydroquinolines.[1]

Materials:

-

Fmoc-protected 1,2,3,4-tetrahydroquinoline

-

Potassium nitrate (KNO₃)

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Pyrrolidine

-

Crushed ice

-

Brine solution

Procedure:

-

Prepare the nitrating mixture by dissolving KNO₃ in H₂SO₄ with stirring at 0 °C for 10-15 minutes.

-

Add dichloromethane to the reaction mixture at 0 °C and stir for an additional 15 minutes.

-

Add a solution of Fmoc-protected THQ in dichloromethane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 2.5 hours.

-

Quench the reaction by pouring it over crushed ice.

-

Extract the product with dichloromethane and wash the organic layer with brine.

-

To deprotect, treat the crude product with pyrrolidine at room temperature for 30 minutes.

-

Extract the final product with dichloromethane and wash multiple times with water and brine to yield a mixture of 6-nitro- and 7-nitro-tetrahydroquinoline.[1]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium

-

Test compounds (7-methoxy-THQ derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compounds and incubate for the desired exposure time (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

If using adherent cells, carefully remove the MTT solution.

-

Add a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

The 7-methoxy group plays a multifaceted and context-dependent role in the bioactivity of tetrahydroquinoline derivatives. Its electron-donating nature and contribution to lipophilicity can significantly influence ligand-target interactions and cellular uptake. In the context of anticancer activity, 7-methoxy-tetrahydroquinolines have emerged as potent inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer progression. Furthermore, derivatives bearing this moiety have demonstrated promising antimicrobial effects. The provided quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this important class of heterocyclic compounds. Further focused SAR studies are warranted to fully elucidate the specific contributions of the 7-methoxy group in various molecular scaffolds to guide the rational design of next-generation tetrahydroquinoline-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Methoxy-1,2,3,4-tetrahydroquinoline: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic compound belonging to the tetrahydroquinoline class of molecules. The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, historical and modern synthesis, and physicochemical and biological properties of this compound, tailored for professionals in chemical and pharmaceutical research and development.

Introduction and Discovery

The precise historical moment of the first synthesis of this compound is not prominently documented in readily available literature. However, its discovery is intrinsically linked to the broader exploration of quinoline chemistry that began in the 19th century. Quinoline itself was first extracted from coal tar in 1834. The development of synthetic methods for quinolines, such as the Skraup synthesis in 1880 and the Doebner-von Miller reaction in 1881, paved the way for the creation of a vast library of substituted quinoline derivatives.[1][2][3]

The synthesis of tetrahydroquinolines typically involves the reduction of the corresponding quinoline precursor.[4] It is therefore highly probable that this compound was first prepared in the late 19th or early 20th century by the catalytic hydrogenation of 7-methoxyquinoline, following the initial synthesis of the latter. The historical significance of this compound lies in its role as a building block and a fragment in the development of more complex molecules with diverse biological activities.

Physicochemical Properties

This compound is a substituted derivative of tetrahydroquinoline with a methoxy group at the 7-position of the aromatic ring. Its chemical and physical properties are summarized in the table below.[5]

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 19500-61-9 |

| Appearance | Not available (likely a liquid or low-melting solid) |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 163.099714038 Da |

| Topological Polar Surface Area | 21.3 Ų |

Synthesis of this compound

The synthesis of this compound is generally achieved through a two-step process: the synthesis of the aromatic precursor, 7-methoxyquinoline, followed by the reduction of its pyridine ring.

Synthesis of 7-Methoxyquinoline

Classic quinoline syntheses are employed to construct the 7-methoxyquinoline scaffold. The choice of starting materials is dictated by the desired substitution pattern. For 7-methoxyquinoline, a meta-substituted aniline is the key precursor.

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[1] For the synthesis of 7-methoxyquinoline, m-anisidine (3-methoxyaniline) would be the starting material. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline.

Caption: Skraup synthesis of 7-methoxyquinoline.

A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones instead of glycerol.[2] For the synthesis of 7-methoxyquinoline, m-anisidine would be reacted with an appropriate α,β-unsaturated carbonyl compound in the presence of an acid catalyst.

Caption: Doebner-von Miller synthesis of 7-methoxyquinoline.

Reduction of 7-Methoxyquinoline

The reduction of the pyridine ring of 7-methoxyquinoline to yield this compound is most commonly achieved by catalytic hydrogenation.

Materials:

-

7-Methoxyquinoline

-

Ethanol (or other suitable solvent)

-

Palladium on carbon (Pd/C, 5-10 wt. %) or other suitable catalyst (e.g., Platinum oxide)

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a suitable pressure vessel, dissolve 7-methoxyquinoline in ethanol.

-

Add a catalytic amount of Pd/C to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Rinse the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Caption: General workflow for catalytic hydrogenation.

Biological and Pharmacological Significance

While specific and extensive biological studies on this compound itself are not widely reported, the tetrahydroquinoline core is of great interest in medicinal chemistry due to its presence in numerous biologically active compounds.[6] Derivatives of the tetrahydroquinoline scaffold have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Activity: Some tetrahydroquinoline derivatives have shown potential as anticancer agents by targeting various cellular pathways.[7]

-

Antimalarial Activity: The quinoline and tetrahydroquinoline cores are found in several antimalarial drugs.

-

Neuroprotective Effects: Certain tetrahydroisoquinoline derivatives, which are structural isomers of tetrahydroquinolines, have been studied for their neuroprotective properties.

-

Central Nervous System (CNS) Activity: The rigid, three-dimensional structure of the tetrahydroquinoline scaffold makes it a suitable framework for designing ligands for CNS receptors.

The methoxy group at the 7-position can influence the molecule's lipophilicity, metabolic stability, and its ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic properties. Further research is needed to fully elucidate the specific biological activities of this compound.

Conclusion

This compound is a valuable heterocyclic compound with a rich, albeit not always explicitly detailed, history rooted in the development of quinoline chemistry. Its synthesis, achievable through well-established methods, provides a platform for the generation of more complex molecules. Given the broad biological significance of the tetrahydroquinoline scaffold, this compound and its derivatives represent a promising area for future research and development in the pharmaceutical and agrochemical industries. This guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this versatile molecule.

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 5. This compound | C10H13NO | CID 16244388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Bischler-Napieralski Synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making its efficient synthesis a key focus for researchers. The Bischler-Napieralski reaction provides a classic and effective method for the construction of the core dihydroisoquinoline ring system, which can be subsequently reduced to the desired tetrahydroquinoline. This document provides detailed application notes and experimental protocols for the synthesis of this compound, including the preparation of the necessary precursor, the cyclization reaction, and the final reduction step.

Overall Synthetic Scheme

The synthesis of this compound via the Bischler-Napieralski reaction is a two-step process starting from N-acetyl-2-(3-methoxyphenyl)ethylamine. The first step is the intramolecular cyclization to form 7-methoxy-3,4-dihydroisoquinoline, which is then reduced to the final product.

Caption: Overall synthetic route for this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| N-acetyl-2-(3-methoxyphenyl)ethylamine | C11H15NO2 | 193.24 | Solid |

| 7-methoxy-3,4-dihydroisoquinoline | C10H11NO | 161.20 | Oil or Solid |

| This compound | C10H13NO | 163.22 | Oil or Solid |

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-2-(3-methoxyphenyl)ethylamine

This protocol describes the N-acetylation of 2-(3-methoxyphenyl)ethylamine to produce the precursor for the Bischler-Napieralski reaction.

Materials:

-

2-(3-methoxyphenyl)ethylamine

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-(3-methoxyphenyl)ethylamine (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-